ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Overview
Description
Ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and an ethyl ester functional group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of 2-methylpyridine followed by cyclization and esterification reactions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like palladium or copper complexes to facilitate the cyclization process. The final esterification step is usually carried out using ethanol and acid catalysts under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may employ greener and more sustainable methods, such as using less hazardous reagents and optimizing reaction conditions to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Ester Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as triethylamine.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Ester Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate ester hydrolysis.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, oxidized or reduced forms of the compound, and the corresponding carboxylic acid from ester hydrolysis .
Scientific Research Applications
Ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Biological Studies: The compound is used in studies to understand its effects on cell proliferation, apoptosis, and migration, making it a valuable tool in cancer research.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: The compound’s derivatives are explored for their use in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell growth and survival. This inhibition can result in the induction of apoptosis and the reduction of tumor cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A core structure similar to the compound but without the bromine and ester functional groups.
2-methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine and ester groups but retains the methyl group.
6-bromo-1H-pyrrolo[2,3-b]pyridine: Contains the bromine atom but lacks the methyl and ester groups.
Uniqueness
Ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the ester group provides a handle for hydrolysis and other transformations. This versatility makes it a valuable compound in both synthetic chemistry and biological research.
Properties
IUPAC Name |
ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-6(2)13-10-7(9)4-5-8(12)14-10/h4-5H,3H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCSZEGOJWINEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=CC(=N2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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